1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic molecule featuring a fused isoindole-dione core linked to a triazole-carboxylic acid moiety. This structure combines a cereblon-binding dioxopiperidine scaffold (common in immunomodulatory drugs) with a triazole ring, which is often utilized in click chemistry and as a bioisostere for amide bonds.
Properties
CAS No. |
2580185-41-5 |
|---|---|
Molecular Formula |
C16H13N5O5 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-1-2-9(5-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23) |
InChI Key |
ZUBLKKNBZFVRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4C=C(N=N4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in treating diseases associated with inflammation and cancer.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a dioxopiperidine moiety. This unique configuration may contribute to its biological activities, particularly in modulating immune responses and inhibiting tumor necrosis factor-alpha (TNF-α).
Research indicates that compounds related to 2-(2,6-dioxopiperidin-3-yl) derivatives exhibit the ability to reduce TNF-α levels in mammals. TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is implicated in various diseases such as rheumatoid arthritis and cancer . The mechanism involves the inhibition of TNF-α synthesis at the cellular level, which can help mitigate inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that derivatives of the compound significantly inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation and tumor progression. The IC50 values for some derivatives were reported below 5 µM, indicating potent inhibitory effects .
Table 1: IDO Inhibition Activity of Related Compounds
| Compound No. | IDO IC50 (µM) |
|---|---|
| 5a | >100 |
| 5b | 4.1 ± 0.9 |
| 5c | 31.62 ± 1.6 |
| 6a | >100 |
| 6b | >100 |
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of the compound. For instance, compounds derived from this class have shown to reduce TNF-α levels by up to 48% in LPS-challenged RAW 264.7 macrophages . These findings suggest that the compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Rheumatoid Arthritis : A study demonstrated that patients treated with TNF inhibitors experienced significant reductions in disease activity scores compared to controls.
- Cancer Therapy : In models of multiple myeloma, compounds exhibiting similar structures showed enhanced cytotoxic effects against cancer cell lines when combined with established therapies like pomalidomide .
Scientific Research Applications
Overview
1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential applications in medicinal chemistry and pharmaceutical development. This compound exhibits a variety of biological activities that make it a candidate for further research and application in treating various diseases.
Anti-inflammatory Properties
Research indicates that derivatives of compounds containing the 2,6-dioxopiperidin structure can significantly reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation. This suggests that 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid may possess anti-inflammatory properties beneficial for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antitumor Activity
Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation. Thus, this compound might be explored for its antitumor effects in various cancer models .
Neuroprotective Effects
The potential neuroprotective effects of this compound are under investigation due to its ability to influence neuroinflammatory processes. By modulating TNFα levels and other inflammatory markers, it may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanistic Insights
The mechanism of action for 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid likely involves the inhibition of specific enzymes or receptors involved in inflammatory pathways. For instance:
- Inhibition of TNFα Production : The compound may inhibit the production or activity of TNFα through direct or indirect pathways.
- Modulation of Cytokine Profiles : It could alter the balance of pro-inflammatory and anti-inflammatory cytokines in the body.
- Impact on Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, it can influence cell survival and apoptosis in tumor cells.
Case Study 1: In Vivo Models
In a study using murine models of inflammation, administration of compounds similar to 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid resulted in decreased levels of TNFα and improved clinical scores in models of arthritis .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that treatment with related compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support further exploration into the compound's potential as an anticancer agent .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The sulfonic acid group confers strong acidity (pKa ≈ −6 to −2), enabling rapid deprotonation in aqueous or alkaline media:
Sodium salts of sulfonic acids exhibit enhanced solubility in polar solvents, facilitating applications in catalysis and ionic liquids .
Electrophilic Aromatic Substitution (EAS)
The sulfonic acid group acts as a meta-directing deactivating group , while the carbamoyl group is a para/ortho-directing activating group . This dual influence creates competitive regioselectivity:
The carbamoyl group’s electron-donating resonance effects partially counteract the sulfonic acid’s electron-withdrawing effects, enabling limited EAS at elevated temperatures .
Desulfonation
Re
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoindole-Dione Derivatives
Key Observations :
- Substitution at isoindole C5 (vs. C4 in ) may alter protein interaction profiles, as positional isomerism significantly impacts cereblon-binding affinity .
Bioactivity and Target Correlations
Evidence from bioactivity clustering studies (e.g., NCI-60 dataset analysis) indicates that isoindole-dione derivatives with electron-withdrawing groups (e.g., carboxylic acids) exhibit distinct cytotoxicity profiles compared to alkylated analogs . For example:
- Carboxylic acid derivatives (e.g., compounds in Table 1) show enhanced solubility and improved pharmacokinetics but reduced membrane permeability compared to ester or amide analogs.
- The triazole moiety in the target compound may mimic amide bonds while resisting enzymatic degradation, a strategy employed in protease inhibitor design .
Computational and Experimental Validation
- Similarity Metrics: Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) quantify structural divergence between the target compound and analogs. For instance, the triazole-carboxylic acid group reduces similarity scores (~0.65–0.75) compared to non-triazole derivatives .
- Crystallography : Programs like SHELXL and WinGX enable precise determination of isoindole-dione conformations, critical for validating hydrogen-bonding patterns induced by the carboxylic acid group.
Preparation Methods
Preparation of 2-(2,6-Dioxopiperidin-3-yl)-3-oxo-isoindoline
The isoindole-piperidine fragment is synthesized via a modified Gabriel synthesis. Key steps include:
-
Cyclization of 4-aminomethylphthalic anhydride with 3-aminopiperidine-2,6-dione under acidic conditions.
-
Stereochemical control by using enantiopure 3-aminopiperidine-2,6-dione derivatives to enforce the desired (R)- or (S)-configuration at C3.
-
Reactants : 4-Aminomethylphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.2 eq).
-
Conditions : Diisopropylethylamine (DIPEA, 2.5 eq) in acetonitrile (0–20°C, 12 h).
-
Yield : 78–85%.
-
Key Advantage : Avoids racemization through mild conditions.
Triazole Moiety Installation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is constructed via Huisgen cycloaddition:
Organobase-Catalyzed Cycloaddition
Alternative metal-free approach adapted from carbohydrate triazole syntheses:
-
Reactants : β-Ketoester derivatives and glycosyl azides (modified for non-glycosidic systems).
-
Catalyst : DBU (1,8-diazabicycloundec-7-ene, 20 mol%).
-
Conditions : DMSO, 25°C, 24 h.
-
Yield : 65–72%.
Coupling Strategies and Final Assembly
Amide Bond Formation
Coupling the triazole-carboxylic acid to the isoindole-amine via EDC/HOBt:
Mitsunobu Reaction for Direct Coupling
For sterically hindered substrates:
-
Reactants : Triazole-alcohol (1.0 eq), isoindole-5-boronic acid (1.5 eq).
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DME/H₂O (3:1), 80°C, 24 h.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Regioselectivity | Stereocontrol |
|---|---|---|---|---|
| CuAAC + EDC Coupling | Azide-alkyne cycloaddition, amidation | 70–88% | >95% 1,4-triazole | Moderate |
| Organobase Catalysis | β-Ketoester-azide cycloaddition | 65–72% | 85–90% 1,4-triazole | Low |
| Mitsunobu Coupling | Suzuki-Miyaura cross-coupling | 60–68% | N/A | High |
Advantages :
-
CuAAC offers high regioselectivity and compatibility with aqueous conditions.
-
Organobase methods eliminate metal residues, critical for pharmaceutical applications.
Challenges :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of 2,6-dioxopiperidin-3-yl derivatives with isoindole precursors under reflux conditions in acetic acid. Sodium acetate is often used as a catalyst. For example, intermediates are formed via refluxing with sodium acetate in acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .
- Characterization : Structures are confirmed using 1H NMR, elemental analysis, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify purity (>95%) and molecular identity .
Q. How can researchers assess solubility, lipophilicity, and pharmacokinetic properties of this compound?
- Methodology : Tools like SwissADME are used to predict logP (lipophilicity), aqueous solubility, and drug-likeness. Experimental validation includes shake-flask methods for solubility and reverse-phase HPLC for logP determination. These parameters are compared against reference drugs (e.g., celecoxib) to benchmark bioavailability .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Techniques :
- 1H NMR : Assigns proton environments and confirms substituent positions.
- HPLC-MS : Validates molecular weight and detects impurities (<5% threshold).
- Elemental analysis : Ensures stoichiometric consistency (C, H, N content within ±0.4% of theoretical values) .
Q. How should stability studies be designed to evaluate decomposition under varying conditions?
- Protocol : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC. For example, heating at 60°C for 48 hours can identify decomposition products like carbon oxides and nitrogen oxides. Stability is assessed by tracking peak area reductions in chromatograms .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Strategies :
- Reaction parameter screening : Use computational reaction path search methods (quantum chemical calculations) to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Catalyst tuning : Replace sodium acetate with organocatalysts (e.g., DMAP) to enhance regioselectivity in triazole formation .
Q. How do researchers resolve contradictions in spectroscopic data during characterization of novel derivatives?
- Approach : Cross-validate data using complementary techniques:
- X-ray crystallography : Resolves ambiguous NMR signals by confirming spatial arrangements.
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations in complex heterocycles .
Q. What computational tools are effective for designing derivatives with improved bioactivity?
- Tools :
- Molecular docking (AutoDock Vina) : Predicts binding affinities to target proteins (e.g., kinases).
- ADMET prediction (Schrödinger QikProp) : Optimizes pharmacokinetic profiles by modifying substituents (e.g., replacing methyl with fluorine to enhance metabolic stability) .
Q. How are polymorphic forms identified, and what impact do they have on bioactivity?
- Methods :
- Powder X-ray diffraction (PXRD) : Distinguishes crystalline forms.
- Differential scanning calorimetry (DSC) : Detects thermal transitions (e.g., melting points of polymorphs).
- Bioactivity correlation : Solubility variations between polymorphs (e.g., Form I vs. Form II) can alter dissolution rates in vitro .
Q. What strategies are recommended for predictive toxicology in the absence of empirical data?
- Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
